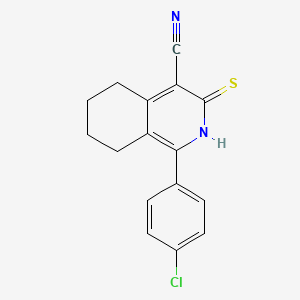
1-(4-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a useful research compound. Its molecular formula is C16H13ClN2S and its molecular weight is 300.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications and mechanisms of action based on recent research findings.
- Molecular Formula : C19H18ClFN2S
- Molar Mass : 360.88 g/mol
- CAS Number : 691868-87-8
Anticancer Activity
Recent studies have indicated that THIQ derivatives exhibit significant anticancer properties. In particular, compounds similar to this compound have shown promising results against various cancer cell lines.
- Cell Viability Assays :
| Compound | IC50 (μg/mL) | Cell Line |
|---|---|---|
| 3a | 4.4 | Luc-4T1 |
| 5a | 27.1 | Luc-4T1 |
| 5-FU | 188.8 | Luc-4T1 |
| 3a | 24.5 | MDA-MB-231 |
| 5a | 29.5 | MDA-MB-231 |
| 5-FU | 122.2 | MDA-MB-231 |
- Mechanism of Action :
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies have shown that THIQ derivatives can exhibit moderate to strong antibacterial activity against various pathogens.
- Antibacterial Screening :
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Enzyme Inhibition
Research indicates that THIQ compounds can act as effective inhibitors of key enzymes involved in disease processes.
- Acetylcholinesterase Inhibition :
Case Study 1: Anticancer Efficacy
A series of experiments evaluated the anticancer efficacy of THIQ derivatives on breast cancer models. The study found that specific modifications in the chemical structure significantly enhanced anticancer activity, emphasizing the importance of structure-activity relationships (SAR) in drug design.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of THIQ derivatives against clinical isolates. The results highlighted the potential for developing new antibiotics from this class of compounds, particularly in an era of increasing antibiotic resistance.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c17-11-7-5-10(6-8-11)15-13-4-2-1-3-12(13)14(9-18)16(20)19-15/h5-8H,1-4H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSVRZLHGBJWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(NC(=S)C(=C2C1)C#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














